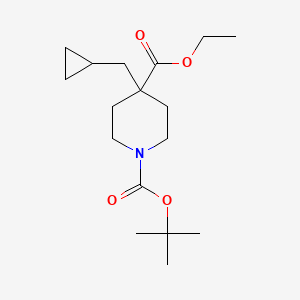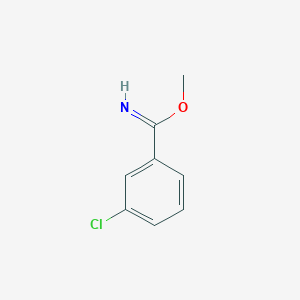![molecular formula C13H18BrNO3 B8542764 tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate](/img/structure/B8542764.png)
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromo-2-methoxybenzyl)carbamate typically involves the reaction of 5-bromo-2-methoxybenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for tert-butyl (5-bromo-2-methoxybenzyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
化学反応の分析
Types of Reactions
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the carbamate group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and copper(I) iodide (CuI) in the presence of a palladium catalyst.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl carbamates.
Oxidation Reactions: Products include hydroxylated benzyl carbamates.
Reduction Reactions: Products include benzylamines.
科学的研究の応用
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
作用機序
The mechanism of action of tert-butyl (5-bromo-2-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor .
類似化合物との比較
Similar Compounds
Tert-butyl (5-bromo-2-methylphenyl)carbamate: Similar structure but with a methyl group instead of a methoxy group.
Tert-butyl (2-bromo-5-methoxybenzoate): Similar structure but with a benzoate ester instead of a carbamate.
Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Similar structure but with a hydroxypyridine ring instead of a methoxybenzyl group.
Uniqueness
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the methoxy group enhances its solubility and stability .
特性
分子式 |
C13H18BrNO3 |
|---|---|
分子量 |
316.19 g/mol |
IUPAC名 |
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-7-10(14)5-6-11(9)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
InChIキー |
ZNVOGTFCORVTFD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
silane](/img/structure/B8542684.png)
![[2-(4-Tert-butyl-phenyl)-4-methyl-thiazol-5-yl]-methanol](/img/structure/B8542709.png)






![2-[2-(5-Methyl-2-thienyl)ethoxy]ethanamine](/img/structure/B8542746.png)

![Carbamic acid,n-[2-amino-5-[methyl(2-methylpropyl)amino]-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8542762.png)


![5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one](/img/structure/B8542787.png)
